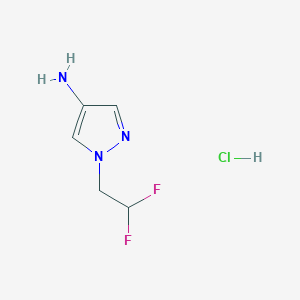
N-(4-Trifluoromethylnicotinoyl)glycinamide
Vue d'ensemble
Description
N-(4-Trifluoromethylnicotinoyl)glycinamide (TFMG) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid and has been used in biochemistry and physiology studies, as well as in laboratory experiments. TFMG has been found to have a number of biochemical and physiological effects, and its potential for future research is vast.
Applications De Recherche Scientifique
1. Metabolic Pathway in Agricultural Products
A study by López-Ruiz et al. (2017) utilized high-resolution mass spectrometry and nuclear magnetic resonance (NMR) to investigate the metabolic profiling of flonicamid in orange fruits. The degradation pathway of flonicamid into its metabolites, including N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM), was monitored in both field and laboratory studies. This research provides insights into the environmental fate of flonicamid and its metabolites in agricultural products (López-Ruiz et al., 2017).
2. Biodegradation by Microbial Action
Zhao et al. (2021) demonstrated the biodegradation of the pyridinecarboxamide insecticide flonicamid by Microvirga flocculans, which rapidly degrades flonicamid to produce intermediate TFNG-AM. This study provides a deeper understanding of the enzymatic mechanisms involved in the biodegradation of nitrile-containing insecticides like flonicamid (Zhao et al., 2021).
3. Insecticide Metabolism by Bacterial Isolates
Research by Yang et al. (2019) identified Alcaligenes faecalis as a bacterial isolate capable of converting flonicamid into TFNG-AM. The study contributes to the understanding of microbial degradation of flonicamid and its potential application in bioremediation strategies for eliminating flonicamid contamination (Yang et al., 2019).
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)6-1-2-14-3-5(6)8(17)15-4-7(13)16/h1-3H,4H2,(H2,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQQBPOTJCLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905073 | |
| Record name | N-(2-Amino-2-oxoethyl)-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Trifluoromethylnicotinoyl)glycinamide | |
CAS RN |
158062-96-5 | |
| Record name | N-(4-Trifluoromethylnicotinoyl)glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-2-oxoethyl)-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BY9L1682S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-(4-Trifluoromethylnicotinoyl)glycinamide (TFNG-AM) formed in the environment?
A1: TFNG-AM is primarily formed through the microbial degradation of the insecticide flonicamid. Several bacterial species, including Alcaligenes faecalis [], Ensifer meliloti [], and Pseudaminobacter salicylatoxidans [], have demonstrated the ability to transform flonicamid into TFNG-AM. This biotransformation is often facilitated by specific enzymes, such as nitrile hydratases (NHases) [, , , ].
Q2: What is the role of nitrile hydratases (NHases) in the degradation of flonicamid?
A2: NHases play a crucial role in the biodegradation of flonicamid by catalyzing the hydrolysis of the nitrile group in flonicamid, leading to the formation of TFNG-AM [, , ]. Studies have identified specific NHase genes within various bacterial species responsible for this conversion. For instance, Ensifer adhaerens CGMCC 6315 possesses unique NHases involved in flonicamid degradation [].
Q3: Is N-(4-Trifluoromethylnicotinoyl)glycinamide (TFNG-AM) further metabolized?
A3: Yes, research indicates that TFNG-AM can be further degraded into 4-(trifluoromethyl) nicotinoyl glycine (TFNG) [, ]. This conversion is often mediated by amidases, a class of enzymes that hydrolyze amides. Pseudaminobacter salicylatoxidans, for example, utilizes a novel amidase, PmsiA, to facilitate this transformation [].
Q4: What analytical techniques are employed to study the formation and degradation of TFNG-AM?
A4: Scientists utilize a combination of advanced analytical techniques to monitor and characterize the formation and degradation of TFNG-AM. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are commonly employed to identify and quantify TFNG-AM and other metabolites in various matrices, such as orange fruits [].
Q5: What is the environmental significance of understanding the degradation pathway of flonicamid?
A5: Understanding the complete degradation pathway of flonicamid, including the formation and subsequent degradation of TFNG-AM, is crucial for assessing its environmental fate and potential impact. This knowledge helps researchers develop effective bioremediation strategies to mitigate any potential risks associated with flonicamid use and promote sustainable agricultural practices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)
![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)




![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)